N-(butan-2-yl)-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-3-(methylsulfanyl)aniline: is an organic compound characterized by the presence of a butan-2-yl group attached to the nitrogen atom of an aniline ring, and a methylsulfanyl group attached to the third position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(butan-2-yl)-3-(methylsulfanyl)aniline involves the amination of 3-(methylsulfanyl)aniline with butan-2-yl halide. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
-
Reductive Amination: : Another approach is the reductive amination of 3-(methylsulfanyl)benzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 40°C
- Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(butan-2-yl)-3-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0-25°C
-
Reduction: : The compound can be reduced to form N-(butan-2-yl)-3-(methylthio)aniline.
Reagents and Conditions
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0-25°C
-
Substitution: : The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reagents and Conditions
- Nitration: Nitric acid and sulfuric acid
- Sulfonation: Sulfuric acid or chlorosulfonic acid
- Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: N-(butan-2-yl)-3-(methylsulfinyl)aniline, N-(butan-2-yl)-3-(methylsulfonyl)aniline
Reduction: N-(butan-2-yl)-3-(methylthio)aniline
Substitution: N-(butan-2-yl)-3-(methylsulfanyl)-4-nitroaniline, N-(butan-2-yl)-3-(methylsulfanyl)-4-sulfonylaniline
Scientific Research Applications
Chemistry
N-(butan-2-yl)-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of alkyl and sulfanyl groups on the activity of aniline derivatives. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of the butan-2-yl and methylsulfanyl groups may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for manufacturing a wide range of products.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In chemical reactions, the aniline nitrogen can act as a nucleophile, while the methylsulfanyl group can participate in oxidation and reduction reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-4-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at the fourth position.
N-(butan-2-yl)-3-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfanyl group.
N-(butan-2-yl)-3-(methylsulfinyl)aniline: Oxidized form with a methylsulfinyl group.
Uniqueness
N-(butan-2-yl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the butan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions in both chemical and biological contexts. This distinct arrangement can lead to different properties and applications compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Biological Activity
N-(butan-2-yl)-3-(methylsulfanyl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a butan-2-yl group and a methylsulfanyl moiety attached to an aniline structure. This unique configuration contributes to its biological activity, particularly in interactions with various biomolecules.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values that suggest strong antibacterial effects.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 8 |
Bacillus subtilis | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's mechanism appears to involve the destabilization of tubulin polymerization, which is critical for cancer cell division.
In a study evaluating various derivatives, the compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating potent antiproliferative effects.
Cell Line | IC50 (nM) |
---|---|
MCF-7 | 23 |
MDA-MB-231 | 30 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methylsulfanyl group is believed to facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins such as enzymes and receptors involved in cell signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research : A study published in Cancer Letters demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Studies : Another investigation focused on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-butan-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
InChI Key |
UWPXCZCSXWFTAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.